N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide
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Overview
Description
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a morpholine ring, a chloro-substituted phenyl group, and a dimethyl-phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloroaniline with morpholine under suitable conditions to form the intermediate 3-chloro-4-morpholin-4-yl-phenylamine.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-(3,4-dimethyl-phenoxy)-acetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-morpholin-4-yl-phenyl)-acetamide: Lacks the dimethyl-phenoxy group.
N-(4-Morpholin-4-yl-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide: Lacks the chloro substitution.
N-(3-Chloro-phenyl)-2-(3,4-dimethyl-phenoxy)-acetamide: Lacks the morpholine ring.
Uniqueness
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is unique due to the combination of the chloro-substituted phenyl group, morpholine ring, and dimethyl-phenoxy moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H23ClN2O3 |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-14-3-5-17(11-15(14)2)26-13-20(24)22-16-4-6-19(18(21)12-16)23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
InChI Key |
FWYOFVWDDLSBHM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C |
Origin of Product |
United States |
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